4-Methanesulfonylbutan-2-ol
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Overview
Description
4-Methanesulfonylbutan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a methanesulfonyl group (-SO2CH3) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the methanesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methanesulfonyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methanesulfonylbutan-2-one or 4-methanesulfonylbutanoic acid.
Reduction: Butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can participate in various chemical reactions, modifying the compound’s behavior and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonylbutan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
4-Methanesulfonylbutanoic acid: An oxidized form of 4-Methanesulfonylbutan-2-ol.
4-Chlorobutan-2-ol: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methanesulfonyl group on the same molecule, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methylsulfonylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(6)3-4-9(2,7)8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGZZPZZXARKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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